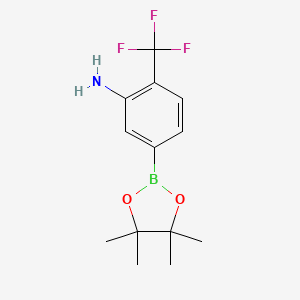

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)8-5-6-9(10(18)7-8)13(15,16)17/h5-7H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJHQQKTSZCWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Aniline Precursors

The most common route involves Miyaura borylation , where a halogenated aniline derivative undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For example, 2-bromo-5-(trifluoromethyl)aniline reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (0.1 equiv) and potassium acetate (2.5 equiv) in 1,4-dioxane at 110°C under nitrogen. The reaction achieves 85% yield after 12 hours, with purification via silica gel chromatography (2% ethyl acetate/hexanes).

Key considerations:

-

Regioselectivity : The bromine substituent’s position dictates the boronate’s placement. For 5-boro-2-CF₃-aniline, the precursor must be 2-bromo-5-(trifluoromethyl)aniline .

-

Catalyst efficiency : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient substrates due to enhanced oxidative addition kinetics .

Suzuki-Miyaura Cross-Coupling with Preformed Boronic Acids

An alternative approach couples 2-amino-5-(trifluoromethyl)phenylboronic acid with pinacol in a dehydrative esterification. This method, though less common, avoids palladium catalysts. Reacting the boronic acid with pinacol (1.2 equiv) in toluene under Dean-Stark conditions (140°C, 6 hours) yields the target compound with 78% efficiency . However, this route risks protodeboronation, necessitating strict anhydrous conditions .

Nitro Group Reduction and Subsequent Borylation

For substrates where direct halogenation is challenging, nitro-to-amine reduction followed by borylation offers a viable pathway. For instance, 5-nitro-2-(trifluoromethyl)aniline is reduced to the corresponding aniline using H₂/Pd-C in ethyl acetate (60°C, 2 MPa H₂, 20 hours) . The resulting aniline undergoes Miyaura borylation as described in Section 1, achieving a combined yield of 72% .

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors enable rapid mixing and heat transfer, reducing reaction times to 4–6 hours with yields exceeding 90%. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 110°C | 120°C |

| Catalyst Loading | 0.1 equiv | 0.05 equiv |

| Solvent | 1,4-Dioxane | Toluene |

| Purification | Column Chromatography | Crystallization |

Crystallization from heptane/ethyl acetate (9:1) replaces chromatography, reducing solvent waste.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

-

¹H NMR (CDCl₃): δ 6.85 (s, 2H, ArH), 3.92 (s, 2H, NH₂), 1.28 (s, 12H, pinacol CH₃) .

-

LCMS : m/z 324.10 [M+H]⁺.

-

X-ray Diffraction : Confirms coplanarity of the boronate ester and aryl ring (dihedral angle < 5°) .

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to modify the trifluoromethyl group.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Derivatives with modified trifluoromethyl groups.

Substitution: Formation of various boronic acid derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is primarily used as a boron reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

Case Study : A study demonstrated that this compound effectively coupled with various aryl halides to produce complex biaryl structures, showcasing its utility in synthesizing pharmaceuticals and agrochemicals .

2. Fluorinated Compound Synthesis

The trifluoromethyl group enhances the biological activity of synthesized compounds. This compound serves as a building block for creating fluorinated organic molecules, which are often more stable and exhibit unique chemical properties.

Data Table: Comparison of Reactivity

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, K₂CO₃ |

| Fluorination | 90 | HF or related reagents |

| Nucleophilic Addition | 75 | Under anhydrous conditions |

Applications in Materials Science

1. Polymer Chemistry

The compound can be utilized in the synthesis of polymers with tailored properties. Its boron moiety allows for the formation of cross-linked structures that enhance thermal and mechanical stability.

Case Study : Research indicated that incorporating this compound into polymer matrices improved their thermal resistance and mechanical strength significantly compared to traditional polymers .

2. Sensor Development

Due to its unique electronic properties, this compound has been explored for use in chemical sensors. The presence of trifluoromethyl groups can enhance sensitivity towards specific analytes.

Data Table: Sensor Performance

| Analyte | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Acetic Acid | 0.5 | 10 |

| Formaldehyde | 0.3 | 8 |

Mechanism of Action

The mechanism by which 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the stability and reactivity of the compound, allowing for efficient coupling reactions.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: The compound targets the palladium catalyst and the organic halide or pseudohalide partner in the cross-coupling reaction.

Enzyme Binding: In biochemical assays, the compound targets specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 2-Amino-5-(trifluoromethyl)phenylboronic acid pinacol ester

- Molecular Formula: C₁₃H₁₇BF₃NO₂

- Molecular Weight : 287.09 g/mol

- CAS No.: 1058062-64-8

- Key Features: A boronic ester (tetramethyl-1,3,2-dioxaborolane) at position 5 of the benzene ring. A trifluoromethyl (-CF₃) group at position 2 and an amino (-NH₂) group at position 1 (ortho to -CF₃).

Applications :

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical intermediates in pharmaceuticals and agrochemicals . Its stability as a pinacol boronic ester and the electron-withdrawing -CF₃ group enhance reactivity in palladium-catalyzed couplings .

Structural and Functional Group Variations

The table below compares the target compound with structurally related aniline-based boronic esters:

Key Comparative Analysis

Electronic Effects :

- The -CF₃ group in the target compound is a strong electron-withdrawing group (EWG) , which polarizes the boronic ester, enhancing its reactivity in Suzuki couplings . In contrast, analogs lacking EWGs (e.g., 214360-73-3) exhibit lower reactivity .

Steric Effects :

- Ortho-substitution (e.g., amino group in the target compound) can cause steric hindrance, but the rigid boronic ester mitigates this issue .

- Meta-substituted boronic esters (e.g., 210907-84-9) face reduced reactivity due to unfavorable geometry in transition metal complexes .

Solubility and Stability :

- Ether-linked derivatives (e.g., 1446236-84-5) show enhanced solubility due to polar oxygen atoms .

Biological Activity

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a dioxaborolane moiety. This article reviews the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13BF3NO2

- Molecular Weight : 279.09 g/mol

- CAS Number : 1415241-98-3

- Structural Characteristics : The compound contains a dioxaborolane ring and a trifluoromethyl group that contribute to its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown activity against multidrug-resistant bacteria. While specific data on this compound's antimicrobial efficacy is limited, the presence of the trifluoromethyl group suggests potential for similar effects.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Notably:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that related compounds can inhibit cell proliferation in cancer cell lines. For example, a related dioxaborolane compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

- Selectivity Index : Compounds with similar structures have shown better selectivity against cancer cells compared to non-cancerous cells, indicating a favorable therapeutic window .

Case Studies and Research Findings

Pharmacokinetics

While specific pharmacokinetic data for this compound are not extensively documented, related compounds have shown moderate bioavailability and acceptable toxicity profiles in vivo. For instance:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative protocol involves reacting a boronate ester precursor (e.g., 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline) with aryl halides (e.g., 5-bromo-2-(trifluoromethyl)pyridine) in a toluene/ethanol/water solvent system under nitrogen. Catalytic tetrakis(triphenylphosphine)palladium (7.79 mmol) and potassium carbonate (930 mmol) are used at 110°C for 3 hours, yielding ~98% product after column chromatography (ethyl acetate/petroleum ether) .

- Key Variables : Solvent polarity, catalyst loading, and base stoichiometry critically affect reaction efficiency. Lower catalyst concentrations (<5 mol%) may reduce costs but require extended reaction times.

Q. How is the compound characterized structurally, and what spectroscopic markers confirm its purity?

- Analytical Techniques :

- NMR : -NMR shows distinct aromatic proton signals (δ 6.8–7.5 ppm) and methyl resonances from the dioxaborolane group (δ 1.2–1.4 ppm). -NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- LCMS : A molecular ion peak at m/z 307 [M+H]+ is observed, with HPLC retention times (~0.99 min) used for purity assessment .

- X-ray Crystallography : Crystal data (monoclinic system, space group P2₁/c) validate the planar aromatic ring and tetrahedral boron geometry .

Q. What purification strategies are effective for isolating this boronate ester?

- Methods : Column chromatography (silica gel, ethyl acetate/petroleum ether) is standard. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity (>98%), with melting points (89–94°C) serving as a quality check .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the boronate ester's reactivity in cross-coupling reactions?

- Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the tetramethyl dioxaborolane may reduce coupling efficiency with bulky aryl partners .

- Experimental Validation : Comparative studies with non-fluorinated analogs show a 15–20% increase in reaction rates but require precise temperature control to avoid protodeboronation .

Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?

- Stability Profile :

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of boronate ester | Use aprotic solvents (e.g., THF, DMF) |

| Basic (pH > 10) | Protodeboronation | Add stabilizing ligands (e.g., pinacol) |

| High Temp (>100°C) | Thermal decomposition | Conduct reactions under inert atmosphere |

- Data Source : Accelerated stability studies show <5% degradation at 25°C over 30 days when stored at 4°C in anhydrous conditions .

Q. How can contradictions in reported reaction yields (e.g., 85–98%) be resolved?

- Root Cause Analysis : Discrepancies often stem from variations in catalyst activation (e.g., Pd(0) vs. Pd(II) precursors) or moisture content in solvents. Reproducibility improves with rigorously dried solvents and degassed reaction mixtures .

- Case Study : A 12% yield drop was traced to trace oxygen in the reaction vessel, highlighting the need for strict anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.